Direct Head-to-Head In Vitro Binding Affinity: Glasdegib Demonstrates 2.6-Fold Greater Potency Than Vismodegib in the Same Cellular Gli-Luciferase Reporter Assay
In a direct head-to-head comparison using the Gli-luciferase (Gli-Luc) reporter assay in C3H10T1/2 mouse embryonic fibroblasts, glasdegib (PF-04449913) demonstrated an IC50 of 5 nM, whereas vismodegib (GDC-0449) showed an IC50 of 13 nM [1]. This represents a 2.6-fold improvement in cellular potency for glasdegib under identical experimental conditions. The assay measures the functional inhibition of Hh pathway-driven luciferase expression downstream of SMO, providing a clinically relevant pharmacodynamic readout.
| Evidence Dimension | In vitro cellular potency (IC50) in Gli-luciferase reporter assay |
|---|---|
| Target Compound Data | Glasdegib (PF-04449913): IC50 = 5 nM |
| Comparator Or Baseline | Vismodegib (GDC-0449): IC50 = 13 nM |
| Quantified Difference | Glasdegib exhibits a 2.6-fold lower IC50 (more potent) compared to vismodegib. |
| Conditions | C3H10T1/2 mouse embryonic fibroblasts; Gli-Luc reporter assay measuring Hh pathway inhibition |
Why This Matters
This head-to-head potency difference may translate into differential target coverage at clinically achievable concentrations, directly influencing the therapeutic window and potential efficacy in SMO-dependent malignancies.
- [1] ScienceDirect. (n.d.). Vismodegib: IC50 data comparing glasdegib and vismodegib in the same Gli Luc reporter assay. Retrieved from Topics: Vismodegib, Sonidegib and Glasdegib. View Source
